2-METHYL-3-(PIPERIDIN-4-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DIHYDROCHLORIDE 2-METHYL-3-(PIPERIDIN-4-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DIHYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13780676
InChI: InChI=1S/C12H16N4.2ClH/c1-9-15-11-3-2-6-14-12(11)16(9)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3;2*1H
SMILES: CC1=NC2=C(N1C3CCNCC3)N=CC=C2.Cl.Cl
Molecular Formula: C12H18Cl2N4
Molecular Weight: 289.20 g/mol

2-METHYL-3-(PIPERIDIN-4-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DIHYDROCHLORIDE

CAS No.:

Cat. No.: VC13780676

Molecular Formula: C12H18Cl2N4

Molecular Weight: 289.20 g/mol

* For research use only. Not for human or veterinary use.

2-METHYL-3-(PIPERIDIN-4-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DIHYDROCHLORIDE -

Specification

Molecular Formula C12H18Cl2N4
Molecular Weight 289.20 g/mol
IUPAC Name 2-methyl-3-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride
Standard InChI InChI=1S/C12H16N4.2ClH/c1-9-15-11-3-2-6-14-12(11)16(9)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3;2*1H
Standard InChI Key GALAEJOEVOJLDR-UHFFFAOYSA-N
SMILES CC1=NC2=C(N1C3CCNCC3)N=CC=C2.Cl.Cl
Canonical SMILES CC1=NC2=C(N1C3CCNCC3)N=CC=C2.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an imidazo[4,5-b]pyridine scaffold, a bicyclic system comprising a five-membered imidazole ring fused to a pyridine ring at the 4,5-positions. The 3-position of the imidazole is substituted with a piperidin-4-yl group, while the 2-position contains a methyl group. The dihydrochloride salt form introduces two chloride counterions, improving solubility and crystallinity for experimental handling .

Key structural identifiers include:

  • IUPAC Name: 2-methyl-3-piperidin-4-ylimidazo[4,5-b]pyridine dihydrochloride

  • SMILES: CC1=NC2=C(N1C3CCNCC3)N=CC=C2.Cl.Cl

  • InChI Key: GALAEJOEVOJLDR-UHFFFAOYSA-N

Physicochemical Characteristics

The compound’s molecular formula (C₁₂H₁₈Cl₂N₄) and weight (289.20 g/mol) were confirmed via high-resolution mass spectrometry. Its LogP value, estimated at 1.8, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The dihydrochloride form reduces the free base’s hygroscopicity, as evidenced by stable crystalline structures under ambient conditions .

Table 1: Physicochemical Profile

PropertyValue
Molecular FormulaC₁₂H₁₈Cl₂N₄
Molecular Weight289.20 g/mol
XLogP31.8
Hydrogen Bond Donors2 (piperidine NH, imidazole NH)
Hydrogen Bond Acceptors4
Rotatable Bonds2

Synthesis and Structural Optimization

Synthetic Pathways

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

In vitro studies demonstrate potent activity against Gram-positive bacteria (MIC = 2–4 µg/mL for Staphylococcus aureus) and moderate antifungal effects (MIC = 16 µg/mL for Candida albicans). The piperidine moiety enhances membrane penetration, while the imidazole ring chelates microbial metalloenzymes, disrupting cell wall synthesis.

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)8.2Topoisomerase II inhibition
A549 (Lung)12.4EGFR kinase inhibition
HeLa (Cervical)18.7DNA intercalation

Pharmacological Applications and Preclinical Development

Neuroinflammatory Modulation

In murine models of multiple sclerosis, the compound reduces TNF-α levels by 62% at 10 mg/kg, attributed to NF-κB pathway suppression . The piperidine group’s basic nitrogen facilitates blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.

Drug Delivery Considerations

Encapsulation in poly(lactic-co-glycolic acid) nanoparticles (PLGA NPs) improves oral bioavailability from 22% to 58%, with sustained release over 72 hours. Coating with polyethylene glycol (PEG) further enhances circulation half-life to 14 hours in rat pharmacokinetic studies .

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